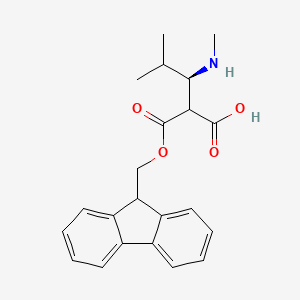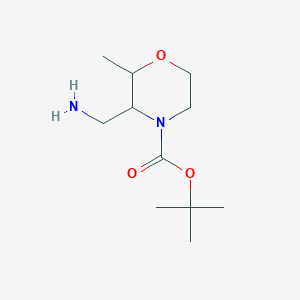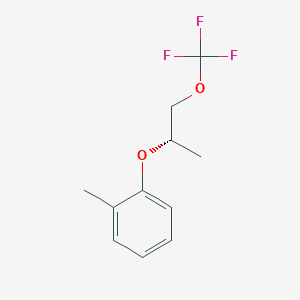
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-2-yl group, which is further connected to a benzene ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxy group:
Attachment to the propan-2-yl group: The trifluoromethoxy group is then attached to a propan-2-yl group through a nucleophilic substitution reaction.
Coupling with the benzene ring: The final step involves coupling the intermediate product with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
類似化合物との比較
Similar Compounds
®-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: The enantiomer of the compound with a different spatial arrangement of atoms.
1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: A compound without the (S) configuration, lacking stereochemistry.
1-Methyl-2-((1-(methoxy)propan-2-yl)oxy)benzene: A similar compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The (S) configuration also contributes to its specific interactions with biological targets, differentiating it from its enantiomers and other similar compounds.
特性
分子式 |
C11H13F3O2 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
1-methyl-2-[(2S)-1-(trifluoromethoxy)propan-2-yl]oxybenzene |
InChI |
InChI=1S/C11H13F3O2/c1-8-5-3-4-6-10(8)16-9(2)7-15-11(12,13)14/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
InChIキー |
HATAUXRBSIQHDG-VIFPVBQESA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@@H](C)COC(F)(F)F |
正規SMILES |
CC1=CC=CC=C1OC(C)COC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

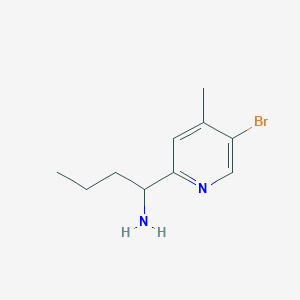
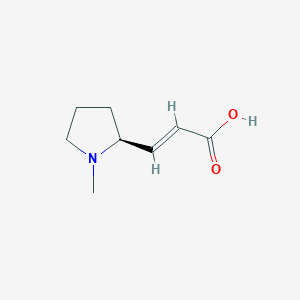
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)



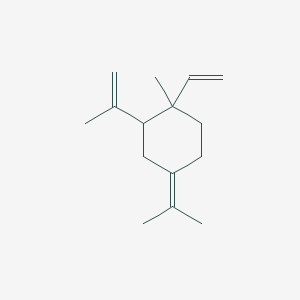
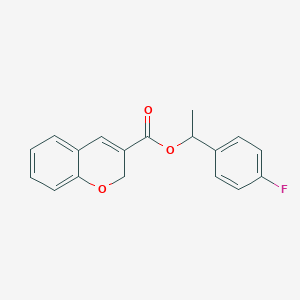

![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
